molecular formula C9H5Ag2NO5 B12668522 Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate CAS No. 94030-91-8

Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate

Katalognummer: B12668522
CAS-Nummer: 94030-91-8
Molekulargewicht: 422.88 g/mol
InChI-Schlüssel: INKZJAVPAMTCIA-HFPMQDOPSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate typically involves the reaction of silver nitrate with 3-(5-nitro-2-oxidophenyl)acrylic acid under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the pH and temperature carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other silver-containing compounds and as a catalyst in various organic reactions.

    Biology: Investigated for its antimicrobial properties due to the presence of silver ions.

    Medicine: Potential use in the development of antimicrobial agents and wound dressings.

    Industry: Utilized in the production of conductive materials and coatings.

Wirkmechanismus

The mechanism of action of disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is primarily attributed to the presence of silver ions, which can interact with various biological molecules. Silver ions are known to bind to thiol groups in proteins, leading to the disruption of cellular functions and ultimately causing cell death. This property is particularly useful in antimicrobial applications, where the compound can effectively inhibit the growth of bacteria and other microorganisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Disilver(1+) 3-(5-nitro-2-oxidophenyl)acrylate is unique due to its specific ligand structure, which imparts distinct chemical properties compared to other silver compounds. The presence of the 3-(5-nitro-2-oxidophenyl)acrylate ligand allows for specific interactions and reactions that are not observed with simpler silver compounds .

Eigenschaften

CAS-Nummer

94030-91-8

Molekularformel

C9H5Ag2NO5

Molekulargewicht

422.88 g/mol

IUPAC-Name

disilver;(E)-3-(5-nitro-2-oxidophenyl)prop-2-enoate

InChI

InChI=1S/C9H7NO5.2Ag/c11-8-3-2-7(10(14)15)5-6(8)1-4-9(12)13;;/h1-5,11H,(H,12,13);;/q;2*+1/p-2/b4-1+;;

InChI-Schlüssel

INKZJAVPAMTCIA-HFPMQDOPSA-L

Isomerische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C(=O)[O-])[O-].[Ag+].[Ag+]

Kanonische SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=CC(=O)[O-])[O-].[Ag+].[Ag+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.